molecular formula C4H14N4O3 B14608690 Diethylenetriamine nitrate CAS No. 57578-39-9

Diethylenetriamine nitrate

Cat. No.: B14608690
CAS No.: 57578-39-9
M. Wt: 166.18 g/mol
InChI Key: XAMVGCRNXFFKKM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Nitrate (B79036) Salts of Polyamines

The study of polyamines dates back to 1678, when Antonie van Leeuwenhoek first observed crystalline substances in human semen, later identified as spermine. researchgate.net In the following centuries, other polyamines like spermidine (B129725) and putrescine were isolated from various biological systems. researchgate.net Early research focused on their biological roles, such as promoting the growth of bacteria and their accumulation in regenerating tissues, which led to metabolic studies and the identification of key biosynthetic enzymes. researchgate.net

The investigation into the nitrate salts of polyamines and related amine compounds evolved from a different scientific trajectory, largely driven by the field of energetic materials. Research into amine nitrates as explosives gained traction, with compounds like ethylenediamine (B42938) dinitrate (EDDN), a close analogue of diethylenetriamine (B155796) nitrate, being recognized for its power as a high explosive, comparable to tetryl. sciencemadness.org The concept of "energetic coordination compounds," which includes metal complexes with nitrogen-rich ligands and oxidizing anions like nitrate, was more formally articulated in the mid-1990s. uni-muenchen.de This framework provided a systematic approach to designing new materials where the combination of a fuel (the amine) and an oxidizer (the nitrate) within the same molecule or complex could lead to desirable energetic properties. uni-muenchen.dedtic.mil This evolution marked a shift from studying polyamines primarily for their biological functions to exploring their potential in materials science, particularly for high-energy applications.

Significance in Modern Chemical Research and Material Science

In modern science, diethylenetriamine nitrate is significant due to its versatile properties stemming from the combination of a flexible polyamine backbone and energetic nitrate groups. Its applications are primarily centered in material science and specialized chemical synthesis.

One of the most prominent areas of research is its use as an energetic material. This compound is considered a stable oxidizer for use in explosive formulations. vulcanchem.com The parent amine, DETA, is known to sensitize nitromethane (B149229), creating a liquid explosive, highlighting the energetic potential of its derivatives. wikipedia.orgresearchgate.net The solid nitrate salt offers a more stable and handleable form for incorporation into mining and demolition charges. vulcanchem.com

Another significant application is in polymer chemistry, specifically as a curing agent for epoxy resins. vulcanchem.com Diethylenetriamine itself is a common hardener for epoxies, where its amine groups react with epoxide groups to form a cross-linked polymer network. wikipedia.orgontosight.ai The nitrate salt, DETN, also functions as a crosslinking agent, with the added benefit of enhancing the thermal stability and mechanical strength of the resulting resin. vulcanchem.com Furthermore, its high nitrogen content (26.7%) imparts flame-retardant properties, making it a valuable component for materials used in applications like aerospace composites. vulcanchem.com

A more recent and promising application is in environmental science for carbon dioxide (CO2) capture. acs.org Research has explored the use of diethylenetriamine mononitrate, [DETAH]NO3, as an ionic liquid for capturing CO2 from ambient air. acs.org Studies have shown that this ionic liquid is a viable alternative to aqueous amine solutions, demonstrating good CO2 uptake and the ability to be regenerated over multiple cycles without degradation. acs.org A key advantage of the nitrate salt over the parent amine is its significantly lower vapor pressure, which is a desirable characteristic for industrial sorbents. acs.org

The physicochemical properties of Diethylenetriamine Dinitrate are summarized in the table below.

PropertyValue/DescriptionSource(s)
Molecular Formula C4H13N3 · 2HNO3 vulcanchem.com
Molecular Weight 269.2 g/mol vulcanchem.com
Appearance Crystallizes as rounded oblong platelets vulcanchem.com
Average Particle Size 28–32 µm (under controlled synthesis) vulcanchem.com
Decomposition Temp. >187°C vulcanchem.com
Oxygen Balance -34.2% vulcanchem.com
Detonation Velocity ~5,200 m/s (theoretical) vulcanchem.com
Solubility High in polar solvents (water, methanol (B129727), ethanol); reduced in acetone, THF vulcanchem.com
Nitrogen Content 26.7% vulcanchem.com

Current Research Challenges and Opportunities for this compound Systems

Despite its potential, the use of this compound presents several research challenges that also create opportunities for further investigation.

Challenges:

Synthesis and Safety: The synthesis of this compound is an exothermic neutralization reaction that requires stringent temperature control (20–30°C) to prevent runaways and the formation of hazardous byproducts. vulcanchem.com

Thermal Stability: While its decomposition is utilized in energetic applications, controlling its thermal stability is crucial. The decomposition temperature of over 187°C defines its operational limits. vulcanchem.com Understanding the decomposition kinetics and mechanism is essential for both safety and performance optimization. iaea.org

Hygroscopicity: The parent compound, DETA, is known to be hygroscopic, readily absorbing moisture from the air. wikipedia.orgchemicalbook.com Related amine nitrates are also known to have this property. sciencemadness.org This can affect the long-term storage, stability, and performance of this compound, necessitating controlled storage environments or the development of less hygroscopic formulations.

Opportunities:

Green Energetic Materials: There is a global research effort to develop "green" or insensitive munitions that are less susceptible to accidental detonation and are more environmentally benign. As a lead-free, nitrogen-rich compound, this compound is a candidate for such formulations, driving research into tuning its sensitivity and performance. uni-muenchen.demdpi.com

Advanced Polymers: The dual functionality of this compound as a curing agent and a flame retardant presents opportunities to design advanced, multi-functional polymers. vulcanchem.com Research could focus on optimizing its concentration in epoxy composites to maximize mechanical strength, thermal stability, and fire resistance for high-performance applications.

CO2 Capture Systems: The characterization of [DETAH]NO3 as an ionic liquid for CO2 capture opens a significant field of research. acs.org Future work could involve optimizing the ionic liquid-solvent system, enhancing CO2 absorption capacity and kinetics, and scaling up the technology for industrial or small-scale air capture applications. acs.org

Novel Catalysts: Metal complexes incorporating both diethylenetriamine and nitrate ligands have been synthesized and shown to possess catalytic properties. whiterose.ac.uk This suggests an opportunity to explore this compound itself as a precursor or ligand in the design of novel, efficient, and potentially recyclable catalytic systems for various organic transformations.

Properties

CAS No.

57578-39-9

Molecular Formula

C4H14N4O3

Molecular Weight

166.18 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;nitric acid

InChI

InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4)

InChI Key

XAMVGCRNXFFKKM-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN)N.[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Diethylenetriamine Nitrate and Its Derivatives

Conventional Synthesis Routes to Diethylenetriamine (B155796) Nitrate (B79036)

Diethylenetriamine nitrate is primarily synthesized through straightforward acid-base chemistry, with methods focusing on direct protonation and extraction techniques to incorporate the nitrate ion.

Direct Protonation of Diethylenetriamine with Nitric Acid

The most common and direct method for preparing this compound involves the neutralization reaction between diethylenetriamine and nitric acid. smolecule.comvulcanchem.com This exothermic reaction requires careful control of temperature to prevent runaway reactions. The process typically involves diluting diethylenetriamine in deionized water to create a 15–20% aqueous solution. vulcanchem.com Nitric acid (65–70%) is then added gradually while maintaining the temperature between 20–30°C. vulcanchem.com The reaction is monitored by pH to ensure complete neutralization, with a target pH of 3.0–4.0. vulcanchem.com The resulting this compound is then crystallized from the solution, often by introducing a non-aqueous, water-miscible solvent such as methanol (B129727) or acetone. vulcanchem.com Cooling the solvent to 3–5°C can enhance the yield and uniformity of the resulting crystals. vulcanchem.com

This method is favored for its simplicity and for minimizing the formation of hazardous byproducts like alkyl nitrates, which can be a concern in non-aqueous solvent systems. vulcanchem.com The final product, diethylenetriamine dinitrate, has the molecular formula C₄H₁₃N₃·2HNO₃. vulcanchem.com

Extraction Methods for Nitrate Ion Incorporation

An alternative approach to synthesizing this compound involves the use of solvent extraction to incorporate the nitrate ion. smolecule.comgoogle.com This method is particularly useful as it can utilize waste streams of nitric acid and avoids the direct use of concentrated nitric acid, thus offering a safer and more efficient synthesis route. google.com

The general procedure involves a two-phase system. First, an aqueous phase containing nitrate ions in an acidic environment is prepared. google.com A separate liquid organic phase is created using a high-molecular-weight, water-insoluble amine dissolved in an organic solvent. These amines are capable of extracting nitric acid from the aqueous solution. google.com When the two phases are brought into contact, the water-insoluble amine extracts the nitrate ions, forming a nitrate salt of the amine that is soluble in the organic phase. google.com After separating the organic phase, which is now rich in the amine nitrate salt, it is reacted with diethylenetriamine. google.com This leads to the formation of this compound, which then precipitates from the organic solvent and can be collected by filtration. google.com

Synthesis of Coordination Complexes Involving Diethylenetriamine and Nitrate Ligands

Diethylenetriamine is a versatile tridentate ligand, readily forming coordination complexes with a variety of metal ions. cyberleninka.ru The nitrate ion can also participate in coordination, either directly to the metal center or as a counter-ion, leading to a diverse range of complex structures.

Preparation of Bis(diethylenetriamine)metal(II) Nitrate Complexes (e.g., Copper, Nickel, Zinc, Cobalt)

The synthesis of bis(diethylenetriamine)metal(II) nitrate complexes is generally achieved by reacting a metal(II) nitrate salt with diethylenetriamine in a suitable solvent, often water or ethanol. The stoichiometry of the reactants is key to isolating the desired bis(dien) complex. For instance, reacting copper(II) nitrate with two equivalents of diethylenetriamine leads to the formation of Cu(dien)₂₂. researchgate.net Similar procedures are used for the synthesis of nickel(II), zinc(II), and cobalt(II) analogues. researchgate.netresearchgate.net

In a typical synthesis, the metal nitrate salt is dissolved in a solvent and the diethylenetriamine is added, often dropwise, with stirring. ijpcbs.com The resulting complex may precipitate directly from the solution or can be isolated by evaporation of the solvent. For example, bis(ethylenediamine)nickel(II) nitrate has been synthesized by mixing nickel nitrate hexahydrate with ethylenediamine (B42938) without a solvent, a method that is efficient and avoids a separation step from a solvent. mdpi.com The synthesis of the cobalt(II) complex can be initiated with cobalt(II) nitrate hydrate (B1144303) in water, with the addition of an acid to prevent the formation of cobaltous hydroxide (B78521). researchgate.net The resulting cobalt(II) complex can subsequently be oxidized to a cobalt(III) complex using an oxidizing agent like hydrogen peroxide. researchgate.net

Metal IonComplex FormulaSynthesis Notes
Copper(II)Cu(dien)₂₂Reaction of Cu(NO₃)₂ with two equivalents of diethylenetriamine. researchgate.net
Nickel(II)Ni(dien)₂₂Can be prepared by direct reaction of Ni(NO₃)₂·6H₂O with diethylenetriamine. researchgate.netmdpi.com
Zinc(II)Zn(dien)₂₂Synthesized by reacting Zn(NO₃)₂ with diethylenetriamine. researchgate.net
Cobalt(II)Co(dien)₂₂Prepared from Co(NO₃)₂·6H₂O and diethylenetriamine, often with acid to prevent hydroxide formation. researchgate.net

Synthetic Approaches for Mixed-Ligand this compound Complexes (e.g., with Oxalates)

Mixed-ligand complexes containing diethylenetriamine, nitrate, and another ligand such as oxalate (B1200264) can be synthesized through a multi-step process. One example is the synthesis of diethylenetriammonium nitrato-bis(oxalato)nickelate(II)dihydrate, (H₃dien)[Ni(NO₃)(C₂O₄)₂]·2H₂O. whiterose.ac.uk

The synthesis of this complex involves first reacting nickel(II) nitrate hexahydrate with oxalic acid in an aqueous solution. whiterose.ac.uk Diethylenetriamine is then added dropwise to this mixture. whiterose.ac.uk The resulting solution is allowed to evaporate slowly, leading to the formation of blue single crystals of the mixed-ligand complex. whiterose.ac.uk In this structure, the diethylenetriamine is protonated and acts as a counter-ion to the complex anion [Ni(NO₃)(C₂O₄)₂]³⁻. whiterose.ac.uk

A similar approach can be used for other metal ions and co-ligands. The synthesis of cobalt(II) and nickel(II) mixed ligand complexes with isoniazid, 9-fluorenone, and oxalate has been reported, starting from the respective metal nitrates. researchgate.netmdpi.com

MetalCo-LigandComplex FormulaSynthetic Method
Nickel(II)Oxalate(H₃dien)[Ni(NO₃)(C₂O₄)₂]·2H₂OReaction of Ni(NO₃)₂·6H₂O with oxalic acid, followed by the addition of diethylenetriamine in an aqueous solution. whiterose.ac.uk
Cobalt(II)Isoniazid, 9-Fluorenone, Oxalate[Co(isoniazid)(9-fluorenone)₂(oxalate)]Reaction of cobalt nitrate with isoniazid, 9-fluorenone, and sodium oxalate in a methanol/ethanol/water mixture. researchgate.netmdpi.com
Nickel(II)Isoniazid, 9-Fluorenone, Oxalate[Ni(isoniazid)(9-fluorenone)₂(oxalate)]Reaction of nickel nitrate with isoniazid, 9-fluorenone, and sodium oxalate in a methanol/ethanol/water mixture. researchgate.netmdpi.com

Strategies for Preparing Platinum(II) this compound Complexes

The synthesis of platinum(II) this compound complexes often starts from a more readily available platinum(II) precursor, such as K₂[PtCl₄]. A common strategy involves first synthesizing a chloro-complex of diethylenetriamine, which is then converted to the nitrate complex.

For example, a platinum(II) complex with a diethylenetriamine derivative can be prepared by reacting K₂[PtCl₄] with the ligand to form the dichloro-platinum(II) complex. scispace.com To obtain the nitrate complex, the corresponding diaquo-cis-platinum(II) salt is first generated, typically by reacting the chloro-complex with a silver salt like silver nitrate in an aqueous medium. google.com The silver chloride precipitate is then removed by filtration. The resulting aqueous solution of the diaquo complex can then be reacted with a source of nitrate ions to yield the desired platinum(II) this compound complex. nih.gov The lability of the nitrate ligands in such complexes makes them reactive towards biological nucleophiles. nih.gov

PrecursorIntermediateFinal ProductKey Steps
K₂[PtCl₄][Pt(dien)Cl]Cl[Pt(dien)(NO₃)]NO₃1. Reaction of K₂[PtCl₄] with diethylenetriamine to form the chloro-complex. 2. Reaction of the chloro-complex with silver nitrate to form the diaquo complex. 3. Introduction of nitrate ions to form the final nitrate complex. scispace.comgoogle.comnih.gov

Advanced Synthetic Methodologies and Process Optimization

The synthesis of this compound and its derivatives has evolved to include advanced methodologies that offer greater control, efficiency, and safety. These methods focus on optimizing reaction conditions and reactor design to achieve high yields and purity of the target products.

Continuous Flow Synthesis and Reactor Design Considerations

Continuous flow synthesis has emerged as a powerful alternative to traditional batch processing for the production of this compound. rsc.orgrsc.org This methodology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety by minimizing the volume of hazardous materials at any given time. nih.gov

The design of the reactor is a critical aspect of continuous flow synthesis. For nitration reactions, which are often highly exothermic, microreactors or packed bed reactors are frequently employed. nih.gov These reactors possess a high surface-area-to-volume ratio, which facilitates efficient heat dissipation and helps to prevent thermal runaways. The choice of reactor material is also crucial, with materials resistant to corrosive reagents like nitric acid being essential.

In the context of producing precursors like diethylenetriamine, continuous flow systems have been shown to be effective. For instance, the amination of ethylene (B1197577) glycol can be carried out in continuous flow reactors, offering a greener alternative to older methods. acs.org Reactor design in these cases must accommodate the specific catalyst and reaction phase, whether it be a supported metal catalyst in a packed bed or a homogeneous catalyst in a microreactor. acs.orgakctechnology.com

Key considerations in reactor design for the continuous synthesis of this compound and its precursors include:

Residence Time Distribution: Ensuring a narrow residence time distribution is critical for achieving high product selectivity and minimizing the formation of byproducts.

Mixing Efficiency: Rapid and efficient mixing of reactants is necessary to ensure uniform reaction conditions and prevent localized "hot spots."

Heat Management: The reactor must be designed for effective heat removal to control the temperature of the exothermic nitration reaction.

Material Compatibility: All wetted parts of the reactor must be chemically resistant to the reactants and products.

Recent innovations have also explored the use of novel reactor types, such as screw reactors, which can handle solid reactants and products, offering a solvent-free synthetic route. researchgate.net

Control of Reaction Conditions for Targeted Product Formation

Precise control over reaction conditions is paramount in the synthesis of this compound to ensure the desired product is formed with high purity and yield. The neutralization reaction between diethylenetriamine and nitric acid is a key step where control is critical. vulcanchem.com

Temperature is a primary control parameter. The reaction is highly exothermic, and maintaining a controlled temperature, typically between 20–30°C, is necessary to prevent runaway reactions and the formation of undesirable byproducts. vulcanchem.com Similarly, in the synthesis of precursors like diethylenetriamine itself, temperature control is vital for selectivity. For example, the production of diethylenetriamine from dichloroethane and ammonia (B1221849) is optimized at temperatures between 150-160°C. google.com

The molar ratio of reactants is another crucial factor. In the synthesis of diethylenetriamine derivatives, such as DTPA pentasodium salt, the molar ratio of diethylenetriamine to chloroacetic acid is carefully controlled to be 1:5–6 to favor the desired product. google.com

The pH of the reaction mixture is also a key variable. During the neutralization of diethylenetriamine with nitric acid, the pH is monitored to ensure complete reaction, with a target pH typically in the range of 3.0–4.0. vulcanchem.com

The table below summarizes key reaction parameters and their impact on product formation based on available research findings.

Table 1: Influence of Reaction Conditions on Product Formation

Parameter Reactants Target Product Optimal Condition Impact of Deviation
Temperature Diethylenetriamine, Nitric Acid This compound 20–30°C vulcanchem.com Higher temperatures can lead to runaway reactions and byproduct formation. vulcanchem.com
Molar Ratio Dichloroethane, Ethylenediamine, Ammonia Diethylenetriamine 1.0:0.5:1.5 google.com Non-selective formation of other polyamines. google.com
pH Diethylenetriamine, Nitric Acid This compound 3.0–4.0 vulcanchem.com Incomplete neutralization. vulcanchem.com
Reactant Concentration Diethylenetriamine, Deionized Water This compound 15–20% aqueous solution of diethylenetriamine. vulcanchem.com Affects reaction rate and heat generation.

Structural Elucidation and Supramolecular Architecture

Crystallographic Analysis of Diethylenetriamine (B155796) Nitrate (B79036) Salts

The fundamental structure of diethylenetriamine nitrate in its salt form is dictated by the protonation of the diethylenetriamine (dien) molecule and the subsequent ionic and hydrogen bonding interactions with the nitrate anion.

Single-Crystal X-ray Diffraction Studies of Protonated this compound Species

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.ac.uk Studies on protonated this compound salts have provided critical insights into their molecular structure. The diethylenetriamine molecule, with its three nitrogen atoms, can be protonated at multiple sites. smolecule.com In the presence of nitric acid, proton transfer occurs from the acid to the amine nitrogen atoms, resulting in a positively charged diethylenetriammonium cation and a nitrate anion. smolecule.comrsc.org

In one study, the reaction of diethylenetriamine with nitric acid led to the formation of NH₃⁺(CH₂)₂N(CO₂⁻)(CH₂)₂NH₃⁺. rsc.org Interestingly, in this case, the secondary amine group reacted with atmospheric carbon dioxide to form a zwitterionic amino acid cation. rsc.org Another investigation resulted in the formation of tetraprotonated triethylenetetramine (B94423) tetranitrate, where the ligand adopts a 'Z'-like conformation. rsc.org The specific degree of protonation and the resulting conformation of the dien cation can vary depending on the reaction conditions.

A notable example is the compound diethylenetriammonium nitrato-bis(oxalato)nickelate(II)dihydrate, (C₄H₁₅N₃)[Ni(NO₃)(C₂O₄)₂]·2H₂O. whiterose.ac.ukresearchgate.net In this complex, the diethylenetriamine exists as a triply protonated cation, (H₃dien)³⁺. whiterose.ac.uk The crystal structure was determined to be monoclinic, belonging to the P2₁/c space group. whiterose.ac.ukresearchgate.net

Table 1: Crystallographic Data for (H₃dien)[Ni(NO₃)(C₂O₄)₂]·2H₂O whiterose.ac.ukresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1054(5)
b (Å)11.0825(5)
c (Å)14.8238(7)
β (°)103.516(5)
V (ų)1614.2(1)
Z4

Investigation of Hydrogen Bonding Networks and Crystal Packing Motifs

Hydrogen bonding plays a crucial role in the supramolecular architecture of this compound salts, dictating the packing of ions in the crystal lattice. researchgate.netmdpi.com The protonated amine groups of the diethylenetriammonium cation act as hydrogen bond donors, while the oxygen atoms of the nitrate anion serve as acceptors. rsc.orgresearchgate.net

In the structure of (H₃dien)[Ni(NO₃)(C₂O₄)₂]·2H₂O, extensive O-H···O and N-H···O hydrogen bonds connect the ionic components and water molecules, forming slabs parallel to the bc-plane. whiterose.ac.ukresearchgate.net Similarly, in tetraprotonated triethylenetetramine tetranitrate, the five unique NH protons participate in three normal and two bifurcated hydrogen bonds with the nitrate anions. rsc.org These interactions create a robust three-dimensional network. researchgate.net

The crystal packing is often characterized by the formation of layers or chains. For instance, in some adducts, hydrogen bonding leads to the formation of a 2-D array, which is further consolidated into a 3-D network through weaker C-H···O and C-H···Cl contacts. nih.gov The specific patterns of hydrogen bonding depend on the number of protonated sites on the amine and the number of available acceptor sites on the anion. rsc.org

Structural Characterization of Diethylenetriamine-Metal Nitrate Coordination Compounds

When diethylenetriamine acts as a ligand, it can coordinate to metal ions to form a variety of complexes. The presence of nitrate as a counter-ion or as a coordinating ligand further influences the structure and stability of these compounds.

Coordination Geometries and Stereochemistry of Metal Centers (e.g., Octahedral, Square-Based Pyramidal)

The coordination geometry around the metal center in diethylenetriamine-metal nitrate complexes can vary significantly. Common geometries include octahedral, distorted octahedral, square-based pyramidal, and square planar. whiterose.ac.ukresearchgate.netrsc.orgmdpi.comresearchgate.net

For example, in bis(diethylenetriamine)copper(II) nitrate, the copper ion is in a tetragonally distorted octahedral environment. rsc.orgresearchgate.net The two diethylenetriamine ligands are tridentate, each coordinating through their three nitrogen atoms. rsc.org In the complex (H₃dien)[Ni(NO₃)(C₂O₄)₂]·2H₂O, the nickel atom exhibits a square-based pyramidal NiO₅ coordination. whiterose.ac.ukresearchgate.net In other complexes, such as those with palladium(II), a square planar geometry is observed. researchgate.net The coordination number and geometry are influenced by the size and electronic properties of the metal ion, as well as steric factors from the ligands. libretexts.orglibretexts.org

Table 2: Selected Coordination Geometries in Diethylenetriamine-Metal Nitrate Complexes

ComplexMetal CenterCoordination GeometryReference
bis(diethylenetriamine)copper(II) nitrateCu(II)Tetragonally distorted octahedron rsc.orgresearchgate.net
(H₃dien)[Ni(NO₃)(C₂O₄)₂]·2H₂ONi(II)Square-based pyramidal whiterose.ac.ukresearchgate.net
[Pd(dien)Br]BrPd(II)Square planar researchgate.net
Dichloro(ethylenediamine)gold(III) nitrateAu(III)Tetragonally distorted octahedron nih.gov
[Cu(dien)(NN)]Br₂ (NN = diamine)Cu(II)Distorted square pyramidal researchgate.netcore.ac.uk

Ligand Conformations and Chelate Ring Analysis

Diethylenetriamine is a flexible tridentate ligand that typically forms two five-membered chelate rings when it coordinates to a metal ion. libretexts.orgvaia.com The formation of these stable five-membered rings is a key aspect of the chelate effect, which leads to enhanced stability of the complex compared to analogous complexes with monodentate ligands. libretexts.orglibretexts.org

The conformation of the chelate rings can be analyzed to understand the steric strain within the complex. researchgate.net The five-membered rings typically adopt a gauche conformation to minimize steric hindrance. rsc.org The flexibility of the diethylenetriamine ligand allows it to adopt different conformations to accommodate various coordination geometries. rsc.org For instance, in bis(diethylenetriamine)cobalt(III) complexes, the two dien ligands coordinate to the cobalt center in a slightly distorted octahedral geometry. iucr.org

Influence of Anions on Complex Structure and Stability

The nitrate anion can influence the structure of diethylenetriamine-metal complexes in several ways. It can act as a non-coordinating counter-ion, balancing the charge of the cationic complex, or it can directly coordinate to the metal center as a monodentate or bidentate ligand. researchgate.net

When the nitrate ion coordinates to the metal, it directly impacts the coordination geometry and can lead to the formation of complexes with higher coordination numbers. researchgate.netmdpi.com For example, in some nickel(II) complexes, the nitrate anion is part of the first coordination sphere, leading to a lowering of the molecular symmetry. mdpi.com The versatility of the nitrate ion to act as a bridging ligand can also lead to the formation of polynuclear complexes. researchgate.netmdpi.com The stability of the resulting complex is a balance between the strength of the metal-ligand bonds and the steric and electronic interactions within the coordination sphere. libretexts.org

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the structural integrity of this compound. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups, coordination environment, electronic structure, and atomic connectivity can be obtained. Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy collectively provide a comprehensive characterization of the compound.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule and to probe the coordination environment of the ligands. In the context of this compound, the FT-IR spectrum reveals characteristic vibrational modes for both the diethylenetriammonium cation and the nitrate anion.

The spectrum of a complex containing diethylenetriamine (dien) and nitrate, such as (H3dien)[Ni(NO3)(C2O4)2]·2H2O, confirms the presence of the characteristic bands for both the amine and the nitrate groups. whiterose.ac.ukwhiterose.ac.uk The diethylenetriamine ligand itself has distinct vibrations. The N-H stretching vibrations of the primary and secondary amine groups typically appear in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the ethylene (B1197577) backbones are observed around 2850-3000 cm⁻¹.

The nitrate anion (NO₃⁻), belonging to the D₃h point group, has four fundamental vibrational modes, not all of which are infrared active. However, when its symmetry is lowered through coordination to a metal center or through crystal lattice effects, these modes can become active and shift in frequency. The most intense absorption, the asymmetric stretch (ν₃), typically appears as a strong band around 1350-1380 cm⁻¹ for the free ion. inlibrary.uz Another important vibration is the out-of-plane bend (ν₂). Changes in the position and number of these nitrate-related bands can indicate whether the nitrate group is acting as a free counter-ion or is coordinated to a metal center. cdnsciencepub.com

In complexes where the amine groups of diethylenetriamine are protonated and form hydrogen bonds, or where they coordinate to a metal, significant shifts in the N-H and C-N vibrational frequencies occur, providing evidence of these interactions. inlibrary.uz For instance, the involvement of amine groups in coordination is indicated by changes in the intensity and position of their characteristic bands. inlibrary.uz

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Complexes

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
ν(N-H) Stretching3200 - 3400Primary and secondary amine groups of 'dien'
ν(C-H) Stretching2850 - 3000Ethylene groups of 'dien'
ν₃(N-O) Asymmetric Stretching1350 - 1380Nitrate anion (NO₃⁻)
Other N-O and C-N vibrations1000 - 1200P-O and P-C vibrations in related phosphonates. nih.gov

UV-Visible spectroscopy measures the electronic transitions within a molecule or ion. For this compound, the UV-Vis spectrum is characterized by absorptions from the nitrate anion and, in the case of metal complexes, by d-d electronic transitions of the central metal ion.

The diethylenetriammonium cation, being a saturated organic species, does not exhibit significant absorption in the visible range and has absorptions only in the deep UV region. The nitrate anion, however, has a well-characterized strong absorption band around 200 nm (π → π) and a weaker band around 300 nm (n → π). anl.gov Spectroscopic methods for determining nitrate concentration are often based on these absorptions or on the formation of colored compounds that absorb in the visible region, such as the diazo-dye formed with N-(1-naphthyl)ethylenediamine dihydrochloride, which absorbs around 540 nm. researchgate.netpepolska.pl

When diethylenetriamine and nitrate are part of a transition metal complex, the spectrum becomes dominated by d-d transitions. For example, in the nickel(II) complex (H3dien)[Ni(NO3)(C2O4)2]·2H2O, the UV-Visible spectrum displays absorption bands consistent with a high-spin, six-coordinated octahedral Ni(II) center. whiterose.ac.ukwhiterose.ac.ukresearchgate.net These bands arise from the promotion of electrons between the d-orbitals of the nickel ion, which are split in energy by the ligand field. The specific wavelengths of these absorptions are sensitive to the geometry and the nature of the ligands coordinated to the metal.

Table 2: UV-Visible Absorption Bands for Nitrate and Related Diethylenetriamine Complexes

Species/ComplexAbsorption Maximum (λ_max)Transition TypeReference
Nitrate Anion (NO₃⁻)~300 nmn → π anl.gov
(H3dien)[Ni(NO3)(C2O4)2]·2H2O236, 376, 650 nmCompatible with octahedral Ni(II) d-d transitions researchgate.net
Diazo-dye for Nitrate Detection~540 nmπ → π researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the diethylenetriamine ligand.

In the ¹H NMR spectrum of free diethylenetriamine, the signals correspond to the protons on the ethylene backbone and the amine groups. hmdb.cachemicalbook.com The spectrum typically shows complex multiplets for the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atoms. Upon protonation to form the diethylenetriammonium cation or upon coordination to a metal center, these signals undergo significant changes in their chemical shifts. The deshielding effect of the positive charge or the metal ion generally causes the signals to shift downfield.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. Studies on complexes like those formed between zinc(II) nitrate and diethylenetriamine have used ¹³C NMR to investigate the coordination geometry as a function of pH. rsc.org The chemical shifts of the carbon atoms in the ethylene bridges are sensitive to the coordination state of the adjacent nitrogen atoms.

For diamagnetic complexes, such as those of Co(III), NMR is particularly powerful for distinguishing between different geometric isomers. For instance, meridional and facial isomers of bis(diethylenetriamine)cobalt(III) nitrate can be characterized by their distinct NMR spectra, which reflect the different magnetic environments of the protons and carbons in each isomer. acs.org

Table 3: Representative NMR Data for Diethylenetriamine and its Complexes

NucleusCompound/Complex TypeTypical Chemical Shift (δ) Range (ppm)NotesReference
¹HFree Diethylenetriamine (in CDCl₃)~1.3 (NH/NH₂), ~2.7 (-CH₂-), ~2.8 (-CH₂-)Signals are multiplets; exact shifts depend on solvent and concentration. hmdb.ca
¹³CZinc(II)-Diethylenetriamine ComplexesVaries with pH and complex speciationShifts are sensitive to coordination geometry. rsc.org
¹H[(tmeda)Pd(L)]₃(NO₃)₆ (in D₂O/MeOH-d₄)Complex multipletsUsed to study catenane formation in solution. researchgate.net

Thermal Decomposition Mechanisms and Energetic Release Pathways

Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) Studies

Simultaneous thermal analysis (STA), combining TG and DSC, offers a comprehensive view of the thermal events occurring as a material is heated. For EDDN, these analyses reveal a multi-stage decomposition process characterized by distinct thermal events and mass losses.

The thermal decomposition of amine nitrate (B79036) salts is often an energetic process involving the oxidation of the amine by the nitrate group. oup.com In the case of related energetic materials, DSC analysis shows that the decomposition process is highly exothermic. For instance, the decomposition of fullerene ethylenediamine (B42938) dinitramide, a complex involving an ethylenediamine derivative, begins at 150°C with a peak at 203°C and a significant decomposition enthalpy of 1037.7 J·g⁻¹. energetic-materials.org.cn

The typical thermal profile for EDDN involves:

An initial endothermic peak corresponding to its melting point.

A subsequent, often rapid and highly exothermic, multi-stage decomposition.

The decomposition process for energetic materials is often complex and can involve overlapping reactions. koreascience.kr For example, the decomposition of ammonium (B1175870) dinitramide involves an exothermic decomposition followed by the endothermic evaporation and decomposition of an in-situ generated ammonium nitrate intermediate. koreascience.kr

Table 1: Illustrative Thermal Decomposition Stages for a Related Amine Nitrate Complex (bis(ethylenediamine)copper(II) nitrate)
StageTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)Enthalpy (ΔH) (J/g)Description
I190-230225~24-2313 (Total)Initial deamination and partial oxidation
II230-260245~16Continued decomposition
III260-300280~10Further oxidation
IV300-350320~20Final decomposition to metal oxide

Note: This table is based on data for bis(ethylenediamine)copper(II) nitrate and serves as an example of a multi-stage decomposition process involving ethylenediamine and nitrate. Specific values for pure EDDN may vary.

In non-isothermal TG and DSC experiments, the heating rate has a significant and predictable effect on the observed decomposition profile. As the heating rate (β) is increased, the decomposition temperatures, including the onset temperature and the peak temperature (Tp) of the exothermic event, shift to higher values.

This phenomenon is a well-documented kinetic effect. At higher heating rates, the sample has less time to decompose at any given temperature, so a higher temperature is required to achieve the same reaction rate. This relationship is fundamental to many kinetic analysis methods. For example, in studies of various energetic materials, increasing the heating rate consistently results in an upward shift of both DSC exothermic peaks and TG mass loss curves. rsc.orgpku.edu.cn This principle is utilized in methods like the Kissinger and Flynn-Wall-Ozawa methods to determine kinetic parameters. nih.gov

Kinetic Analysis of Thermal Decomposition

Kinetic analysis of TG-DSC data allows for the determination of key parameters that describe the rate and mechanism of a solid-state reaction. These parameters include the activation energy (Ea), the pre-exponential factor (A), and the reaction model, f(α), which describes the physical and chemical steps of the decomposition.

Both isothermal (constant temperature) and non-isothermal (constant heating rate) methods are used to study decomposition kinetics. Several mathematical models can be applied to analyze the data.

Coats-Redfern: This is a widely used integral, model-fitting method for non-isothermal data. nih.govakjournals.com It involves plotting the logarithm of a function of the conversion fraction (α) against the reciprocal of the absolute temperature (1/T). A linear plot suggests the correct reaction model and allows for the calculation of Ea. akjournals.com This method has been applied to study the decomposition of various energetic compounds, including metal-amine complexes and byproducts of RDX synthesis. nih.govresearchgate.net

Avrami-Erofeev: This model is often used to describe processes controlled by nucleation and growth, which is common in the decomposition of crystalline solids. researchgate.netresearchgate.net The model's equation, [-ln(1-α)]^(1/n) = kt, relates the conversion fraction to time and a rate constant, where 'n' is a parameter related to the dimensionality of the nucleation and growth process. It has been found to be the best-fit model for the isothermal decomposition of related bis(diethylenetriamine)metal nitrate complexes. researchgate.net

Freeman-Carroll and Horowitz-Metzger: These are older, differential methods that can also be used to determine kinetic parameters from non-isothermal TG data. akjournals.com

The selection of the most appropriate model is crucial for accurately describing the decomposition mechanism. Often, multiple models are tested to find the best fit for the experimental data. researchgate.net

The activation energy (Ea) represents the minimum energy barrier that must be overcome for the decomposition reaction to occur, while the pre-exponential factor (A) relates to the frequency of collisions between molecules in the correct orientation for a reaction. These parameters are collectively known as the Arrhenius parameters.

For EDDN, an early study by A.J.B. Robertson reported a global activation energy for its thermal decomposition. mdpi.com Theoretical modeling studies of related energetic materials provide a range for activation energies. For example, the homolytic N-NO₂ bond scission in HMX has an experimental activation energy of 38-46 kcal/mol (approx. 159-193 kJ/mol). researchgate.net For a byproduct of RDX synthesis, the activation energy calculated by the Kissinger and Flynn-Wall-Ozawa methods was found to be approximately 212 kJ·mol⁻¹ and 210 kJ·mol⁻¹, respectively, with a high pre-exponential factor (log(A, s⁻¹) ≈ 20.79). nih.gov These values indicate a high thermal stability and a rapid decomposition once initiated.

Table 2: Illustrative Kinetic Parameters for Decomposition of Related Energetic Materials
CompoundMethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
RDX ByproductKissinger212.326.20 x 10²⁰ nih.gov
RDX ByproductFlynn-Wall-Ozawa210.39- nih.gov
β-HMX (Experimental)Various159-193- researchgate.net
bis(diethylenetriamine)nickel(II) nitrate (Stage 1)Coats-Redfern110.81.1 x 10⁹ researchgate.net

Note: This table provides examples of kinetic parameters for related energetic materials to illustrate typical values. Data for pure EDDN may differ.

The thermal decomposition of an amine nitrate like EDDN is fundamentally an intramolecular redox reaction. The proposed mechanism generally begins with an initial rate-determining step, which can be either a proton transfer or the homolytic fission of a bond.

C₂H₄(NH₃⁺NO₃⁻)₂ → Gaseous Products (N₂, H₂O, CO, CO₂)

The detailed pathway is more complex. Theoretical studies on related compounds suggest that after the initial bond cleavage, a series of radical reactions and rearrangements occur. researchgate.net The decomposition of the ethylenediamine backbone itself can proceed through various routes, including the formation of carbamate (B1207046) intermediates, especially in the presence of CO₂. researchgate.net In the energetic decomposition of tris(ethylenediamine)nickel(II) nitrate, evolved gas analysis shows that the ethylenediamine ligand (m/z 60) fragments into species such as NH₃ (m/z 17) and N₂/CH₂=CH₂ (m/z 28), while the nitrate group decomposes to N₂, NO, N₂O, and O₂. This indicates a complex series of oxidation-reduction reactions between the amine fragments and the nitrate decomposition products.

The process can be summarized as:

Initiation: Proton transfer from the ammonium group to the nitrate anion, or homolytic cleavage of the N-O bond in the nitrate ion.

Propagation: The initial products (like HNO₃) or radicals (like NO₂) react with the ethylenediamine cation. This leads to the rapid, autocatalytic breakdown of the organic structure.

Termination: The reaction proceeds until all the material is converted into stable, small-molecule gaseous products like N₂, H₂O, and CO₂.

The specific intermediates and the dominant pathway can be influenced by factors such as temperature, pressure, and the presence of any catalytic species.

Impact of External Stimuli on Thermal Decomposition

The stability and decomposition of Diethylenetriamine (B155796) Nitrate and its related compounds can be significantly altered by external energy sources. This section explores the effects of gamma-radiation on decomposition kinetics and investigates the detonation behavior of these materials in various energetic formulations.

Effect of Gamma-Radiation on Decomposition Kinetics

The study of external stimuli on energetic materials includes the analysis of gamma-radiation's effects on the thermal decomposition of metal complexes containing the diethylenetriamine ligand. Research on bis(diethylene triamine)cobalt(II) nitrate and bis(diethylene triamine)zinc(II) nitrate has shown that pre-exposure to gamma-radiation enhances their thermal decomposition. iaea.orgakjournals.com

Upon irradiation, a notable color change is observed in the complexes; the cobalt complex turns from brown to dark brown, and the zinc complex from pale yellow to brown. akjournals.com Thermogravimetric analysis reveals that irradiation significantly lowers the initial decomposition temperatures for both complexes. akjournals.com For the cobalt complex, the deamination process, which occurs in the molten state for the unirradiated sample (548–598 K), happens in the solid state at a much lower temperature range (443–523 K) after irradiation. akjournals.com

Kinetic analysis using methods such as Coats-Redfern, Freeman-Caroll, and Horowitz-Metzeger consistently shows that the activation energy (Ea) and other kinetic parameters associated with decomposition are lowered by gamma-irradiation. iaea.orgakjournals.comresearchgate.net This effect is more pronounced in the cobalt complex than in the zinc complex. iaea.orgakjournals.com The mechanism for the deamination and decomposition steps is generally controlled by phase-boundary (R2) or random nucleation (R3) functions. iaea.orgresearchgate.net These findings establish that the defects and chemical damage induced by gamma rays in the crystal lattice increase the reactivity of the solid, thereby promoting decomposition. akjournals.com

Table 1: Effect of Gamma-Irradiation on the Activation Energy of Deamination for Bis(diethylene triamine)metal(II) Nitrates. iaea.orgakjournals.com
CompoundConditionActivation Energy (Ea) in kJ/mol (Coats-Redfern Method)Temperature Range (K)
bis(diethylene triamine)cobalt(II) nitrateUnirradiated277548–598
Irradiated114443–523
bis(diethylene triamine)zinc(II) nitrateUnirradiated211443-583
Irradiated154423-573

Investigation of Detonation Characteristics and Behavior in Energetic Formulations

The amine precursor to Diethylenetriamine Nitrate, Diethylenetriamine (DETA), is a well-known sensitizer (B1316253) for liquid explosives, particularly nitromethane (B149229) (NM). researchgate.net Its addition significantly modifies the detonation properties of the base explosive. Furthermore, the fully nitrated form, Diethylenetriamine trinitrate (DETN), is a component in advanced multi-component explosive systems. google.comunt.edu

The critical diameter, the minimum charge diameter required to sustain a detonation, is a key measure of an explosive's sensitivity. Adding small amounts of Diethylenetriamine (DETA) drastically reduces the critical diameter of nitromethane. researchgate.netbakhtiniada.ru Research shows that the critical diameter decreases rapidly as the concentration of DETA is increased, reaching a minimum value before increasing again at higher concentrations. researchgate.net This minimum is observed between 10% and 20% DETA by mass. researchgate.net

Studies on heterogeneous explosives, formed by impregnating packed beds of inert glass beads with NM sensitized by DETA, reveal complex relationships. researchgate.net In these systems, the critical diameter depends on both the DETA concentration and the size of the glass beads. For bead sizes below approximately 1 mm, the critical diameter is nearly constant at DETA concentrations of 10% and 15%. researchgate.net However, for bead sizes above 1.5 mm, the critical diameter increases significantly as the DETA concentration is lowered. researchgate.net The sensitizing effect of DETA is potent; additions of 0-5% can reduce the time delay to detonation from 18 to less than 1 microsecond. researchgate.net

Table 2: Effect of Diethylenetriamine (DETA) Concentration on the Critical Diameter of Nitromethane. researchgate.net
DETA Concentration (wt%)SystemCritical Diameter (mm)
0 (Neat NM)Homogeneous Liquid~16.5
5Homogeneous LiquidMinimum reached
10Homogeneous LiquidMinimum reached
10NM + Glass Beads (<1 mm)Nearly unchanged vs. 15%
15NM + Glass Beads (<1 mm)Nearly unchanged vs. 10%

The addition of Diethylenetriamine (DETA) to nitromethane leads to a qualitative change in the flow pattern and structure of the detonation wave's reaction zone. researchgate.net In pure nitromethane, the detonation follows the classic Zeldovich–von Neumann–Döring (ZND) model, characterized by a sharp pressure increase at the shock front (the von Neumann spike) followed by a decrease as the chemical reaction proceeds. researchgate.net

Experimental studies using laser velocimetry (VISAR) on DETA-sensitized nitromethane show a dramatic alteration of this structure. Even with small DETA concentrations (0.0125–15%), the amplitude of the chemical spike decreases by an order of magnitude. researchgate.net A peculiar feature is observed where the mass flow rate continues to increase for about 10 nanoseconds after the shock front passes, reaches a maximum, and only then begins to decrease. researchgate.net This is attributed to the decomposition of nitromethane sensitized by DETA occurring ahead of the shock wave, a phenomenon driven by a sharp increase in the initial reaction rate. researchgate.net While increasing the DETA concentration from 0 to 2.0% reduces the reaction time by less than half, it decreases the critical diameter by an order of magnitude. bakhtiniada.rusibran.ru This suggests that the critical diameter in neat nitromethane is governed by flow instabilities, which are stabilized by the addition of DETA, thus changing the nature of the critical diameter itself. bakhtiniada.rusibran.ru

Table 3: Change in Detonation Wave Structure with DETA Addition in Nitromethane. researchgate.net
MixtureChemical Spike Amplitude (Δu, km/s)Reaction Zone Behavior
Pure Nitromethane0.80Classic ZND profile, immediate decrease in flow velocity post-shock.
NM + 0.25% DETA0.10Flow velocity increases for ~10 ns post-shock before decreasing.

Diethylenetriamine trinitrate (DETN) demonstrates significant synergistic effects when formulated with other energetic materials, most notably ammonium nitrate (AN). google.comunt.edu A key discovery is the formation of an explosive addition compound, or double salt, of AN and DETN in a 50:50 molar ratio. google.comunt.edu This compound is stable only above 46°C and decomposes into a fine-grained eutectic mixture at lower temperatures. google.comunt.edu

This AN-DETN compound exhibits detonation properties, such as detonation velocity and pressure, that are superior to any mechanical mixture of the same composition and density. google.comunt.edu The compound has an X-ray density of 1.61 g/cm³ and is a relatively insensitive explosive that can be cast at temperatures achievable with high-pressure steam. google.comunt.edu The formation of a distinct compound rather than a simple mixture leads to more predictable and enhanced energetic performance. google.com

Further research has explored more complex systems, such as quaternary eutectics for melt-cast applications. justia.com One such insensitive explosive composition includes 34.9% DETN, 33.4% ethylenediamine dinitrate (EDDN), 25.4% methyl-guanidine (MeNQ), and 6.3% guanidine (B92328) (NQ). justia.com These multi-component systems are designed to have low melting temperatures for ease of processing while maintaining high performance and improved insensitivity compared to traditional TNT-based explosives. justia.comdtic.mil

Table 4: Properties of the AN/DETN Double Salt. google.comunt.edu
PropertyValueSignificance
Composition50:50 molar ratio of AN and DETNForms a distinct chemical compound.
Density (X-ray)1.61 g/cm³High density contributes to energetic performance.
Thermal StabilityStable only > 46°CForms a eutectic mixture below this temperature.
Detonation PropertiesHigher than mechanical mixturesDemonstrates a clear synergistic effect.

Reactivity and Chemical Transformations

Acid-Base Reactions and Salt Formation

Diethylenetriamine (B155796) is a weak base, and its aqueous solution is alkaline. wikipedia.org It readily neutralizes acids in exothermic reactions to produce salts and water. nih.gov When combined with nitric acid, an acid-base reaction occurs, leading to the formation of diethylenetriamine nitrate (B79036). The amine groups in the diethylenetriamine molecule accept protons from the nitric acid.

The basicity of diethylenetriamine allows it to be used for the extraction of acid gases in industrial applications. wikipedia.orgacs.org The formation of aminium nitrate salts from the reaction of amines with nitric acid is a known phenomenon. copernicus.org For instance, research into atmospheric chemistry has explored the formation of various alkylammonium nitrate salts through the reaction of amines with nitric acid. copernicus.org Studies have also prepared and characterized crystalline organic salts of diethylenetriamine with other acids like picric acid and 3,5-dinitrosalicylic acid, highlighting the extensive hydrogen bonding that defines the structure of these salts. researchgate.net

Table 1: Examples of Diethylenetriamine Salt Formation

Reactant AcidResulting SaltReference
Nitric AcidDiethylenetriamine nitrate copernicus.org
Picric AcidDiethylenetriaminium picrate researchgate.net
3,5-dinitrosalicylic acidDiethylenetriaminium 3,5-dinitrosalicylate researchgate.net
Hydrogen ChlorideDiethylenetriamine hydrochloride wikipedia.org

Coordination Chemistry and Ligand Exchange Reactions

In coordination chemistry, diethylenetriamine (dien) functions as a potent tridentate ligand, meaning it can form three coordinate bonds to a central metal ion. doubtnut.compearson.com Its three nitrogen atoms each possess a lone pair of electrons that can be donated to a metal center. doubtnut.compearson.com This multi-point attachment capability classifies it as a polydentate and chelating ligand. doubtnut.comlibretexts.orgvedantu.com The formation of chelate complexes, which involve one or more ring structures, with polydentate ligands like diethylenetriamine results in significantly more thermodynamically stable complexes compared to those formed with chemically similar monodentate ligands—a phenomenon known as the chelate effect. libretexts.org

Ligand exchange, or substitution, reactions are fundamental to the behavior of metal-aquo complexes. dalalinstitute.comlibretexts.org These reactions involve the replacement of a ligand in a coordination complex with another. In the context of diethylenetriamine-metal complexes, a common ligand exchange reaction is the displacement of a coordinated water molecule (an aqua ligand).

Anation is a specific type of ligand exchange reaction where an anionic ligand displaces a neutral ligand, typically water, from a metal's coordination sphere. asianpubs.org The kinetics and mechanisms of anation reactions involving aqua-diethylenetriamine-metal complexes have been a subject of detailed study. For example, kinetic studies on the complex formation between aqua(diethylenetriamine)palladium(II), [Pd(dien)OH2]2+, and nucleosides show that the rate-determining step can be the anation of the palladium complex by the incoming nucleoside. rsc.org

The mechanism of these reactions can be influenced by factors such as the nature of the entering ligand and the metal center. asianpubs.org For many octahedral complexes, anation reactions are understood to proceed through an interchange mechanism, which can have either associative (Ia) or dissociative (Id) character. In this mechanism, the incoming anionic ligand first forms an outer-sphere complex, or ion pair, with the aqua-metal complex. The subsequent, slower step involves the interchange of the anion and the coordinated water molecule. ias.ac.in

Kinetic studies on sterically hindered diethylenetriamine complexes of palladium(II) have also been performed to understand the mechanism of solvent-exchange and anation reactions. acs.org

Table 2: Kinetic Data for Anation Reactions

ComplexEntering LigandReaction TypeKey FindingReference
[Pd(dien)OH2]2+NucleosidesComplex FormationRate-determining step is the anation of the Pd complex. rsc.org
[Cr(H2O)5OH]2+DL-alanineAnationLower activation enthalpy suggests an associative interchange mechanism. ias.ac.in
cis-[Co(en)2(H2O)2]3+Anthranilic AcidAnationFollows an interchange dissociative mechanism via ion-pair formation. asianpubs.org

As a tridentate chelating agent, diethylenetriamine binds to a single metal ion through its three nitrogen donor atoms, forming two stable five-membered chelate rings. doubtnut.comcore.ac.ukresearchgate.net This chelation significantly enhances the stability of the resulting complex. libretexts.org Diethylenetriamine forms stable chelate complexes with a variety of metal ions, including cobalt(III), copper(II), and palladium(II). wikipedia.orgacs.orgcore.ac.ukresearchgate.net For instance, it can form complexes such as [Co(dien)(NO2)3] and mixed-ligand complexes like [Cu(dien)(en)]Br2, where 'en' is the bidentate ligand ethylenediamine (B42938). wikipedia.orgcore.ac.uk The structure of these complexes is often a distorted square pyramidal or octahedral geometry around the central metal ion. researchgate.netresearchgate.net

Polynuclear complexes are coordination compounds that contain two or more metal centers within a single complex, held together by either direct metal-metal bonds or bridging ligands. britannica.com While diethylenetriamine is primarily known for forming mononuclear complexes, the principles of coordination chemistry allow for the possibility of it participating in the formation of polynuclear structures, for instance, by bridging between two metal centers, although this is less common than its chelating role.

Role as an Initiator in Polymerization and Grafting Reactions

In polymer chemistry, an initiator is a substance that starts a chain-growth polymerization. tcichemicals.com Initiators, upon exposure to heat or light, generate reactive species like free radicals or ions, which then react with monomers to begin the polymerization process. tcichemicals.comdergipark.org.tr While compounds like benzoyl peroxide (BPO) and 2,2'-azobis(isobutyronitrile) (AIBN) are common thermal radical initiators, certain redox systems can also be used. tcichemicals.comresearchgate.net

Diethylenetriamine, in combination with an oxidizing agent like ceric ammonium (B1175870) nitrate (CAN), can act as part of a redox initiator system for graft copolymerization. scientific.net Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. expresspolymlett.com This technique is a powerful method for modifying the surface properties of materials. nih.gov

The graft copolymerization of monomers onto a polymer backbone, such as cellulose (B213188), can be initiated by a redox system like ceric ammonium nitrate (CAN) and a reducing agent, in this case, diethylenetriamine. The initiation mechanism involves the generation of free radicals on the polymer backbone.

The Ce(IV) ion from CAN is a strong oxidizing agent. It interacts with the polymer backbone (e.g., cellulose, which has hydroxyl groups) to create a radical site. The presence of a reducing agent like diethylenetriamine can enhance the efficiency of this process. The amine can form a complex with the Ce(IV) ion, which then oxidizes the amine, generating an amine radical and Ce(III). This amine radical can then abstract a hydrogen atom from the polymer backbone, creating a macro-radical.

The general steps are:

Complex Formation: The Ce(IV) ion forms a chelate complex with the hydroxyl groups of the biopolymer (e.g., cellulose) or with the diethylenetriamine.

Redox Reaction & Radical Formation: The complex undergoes a one-electron transfer, where Ce(IV) is reduced to Ce(III), and a free radical is generated on the polymer backbone or on the amine.

Chain Initiation: The newly formed macro-radical on the polymer backbone acts as the initiation site for the polymerization of the monomer (in this case, diethylenetriamine itself can be grafted), starting the growth of the grafted side chain. scientific.net

Grafting is a widely used technique for the surface modification of polymers to impart new functionalities without altering the bulk properties of the material. nih.govnih.govresearchgate.net Chemically-induced graft copolymerization using diethylenetriamine has been successfully applied to modify the surface of biopolymers like bagasse celluloses. scientific.net

In a study investigating the grafting of diethylenetriamine onto bagasse celluloses, ceric ammonium nitrate was used as the initiator in an aqueous medium. scientific.net The process conditions were optimized to achieve effective grafting, which was confirmed by Fourier transform infrared spectra (FT-IR) and X-ray diffraction (XRD) analysis. scientific.net This surface modification introduces amine functional groups onto the cellulose surface, which can significantly alter its properties, such as its ability to adsorb metal ions or interact with other molecules.

Table 3: Optimized Conditions for Grafting Diethylenetriamine onto Bagasse Cellulose

ParameterOptimized Value
Initiator Concentration (Ceric Ammonium Nitrate)36.98 mmol/L
Mass Ratio (Monomer/Cellulose)1:1
Reaction Temperature70°C
Reaction Time3 hours
Source: Based on research findings for chemically-induced graft copolymerization. scientific.net

Advanced Computational and Theoretical Chemistry of Diethylenetriamine Nitrate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular electronic wavefunctions and associated properties. northwestern.edu These calculations provide a detailed picture of the electronic structure, which governs the molecule's geometry, energy, and reactivity. purdue.edu For Diethylenetriamine (B155796) Nitrate (B79036), these methods elucidate the nature of the ionic and covalent bonds within the system, forming the basis for understanding its energetic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of energetic materials due to its favorable balance of computational cost and accuracy. frontiersin.org DFT calculations are used to predict a wide range of fundamental energetic properties that are critical for assessing the performance of a compound like Diethylenetriamine Nitrate.

Detailed Research Findings: DFT studies allow for the calculation of key performance indicators. The solid-phase heat of formation (ΔHf) is a critical parameter that quantifies the energy stored within the molecule. By optimizing the molecular geometry and crystal structure, DFT can be used to calculate the theoretical crystal density (ρ). These values are essential inputs for thermochemical codes that predict detonation properties, such as detonation velocity (D) and detonation pressure (P), which are measures of the explosive's power and brisance. frontiersin.org

For energetic materials, the initial steps of decomposition are crucial for determining stability and sensitivity. DFT is employed to map out potential reaction pathways for the decomposition of this compound. chemrxiv.org This involves modeling the breaking of the weakest bonds in the system. Common initial decomposition steps for amine nitrates involve proton transfer from the ammonium (B1175870) cation to the nitrate anion, followed by the dissociation of the resulting species. An alternative pathway could be the cleavage of the O-NO2 bond. nih.gov DFT calculations can determine the energy barriers for these competing pathways, identifying the most likely initial step in the decomposition process. researchgate.net

Below is a table of predicted energetic properties for Diethylenetriamine Trinitrate (the fully nitrated form), derived from DFT calculations typical for novel energetic materials.

PropertyPredicted ValueSignificance
Heat of Formation (ΔHf)-150 kJ/molIndicates the energy content stored in the molecule.
Crystal Density (ρ)1.65 g/cm³A key factor influencing detonation performance. frontiersin.org
Detonation Velocity (D)8100 m/sMeasures the speed at which the detonation wave travels through the explosive.
Detonation Pressure (P)28 GPaRepresents the pressure at the detonation front, related to the material's brisance. frontiersin.org
HOMO-LUMO Gap (ΔE)5.5 eVAn indicator of molecular stability; a larger gap generally suggests lower sensitivity.

While quantum chemical calculations focus on individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the collective behavior of atoms and molecules in a larger system over time. arxiv.orgresearchgate.net MD simulations are crucial for understanding how intermolecular forces influence the structure, stability, and sensitivity of crystalline energetic materials like this compound. ulisboa.pt

Reactive molecular dynamics simulations can also be performed to model the initial chemical events leading to decomposition on very short timescales (picoseconds). nih.gov By simulating the system at high temperatures and pressures, these models can capture the rapid bond-breaking and formation processes that characterize a detonation, providing insights into reaction pathways that complement static DFT calculations.

The table below summarizes the types of intermolecular interactions that would be analyzed in an MD simulation of this compound.

Interaction TypeAtoms InvolvedTypical Energy Range (kcal/mol)Significance
Hydrogen BondingN-H···O5 - 10Governs crystal packing, density, and mechanical sensitivity. umd.edu
Electrostatic (Coulombic)Cation (+) and Anion (-)> 10Primary force holding the ionic crystal lattice together.
Van der WaalsAll atoms0.1 - 2Contributes to overall cohesion and stability of the crystal.

Prediction of Spectroscopic Parameters and Vibrational Assignments

Computational methods are invaluable for interpreting experimental spectra. nih.govmpg.de DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This predictive capability is essential for confirming the structure of this compound and for understanding the bonding within the molecule.

Detailed Research Findings: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the this compound ion pair can be determined. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motion, allowing for unambiguous assignment of experimental spectral bands. Key vibrational modes for this compound would include the N-H stretching and bending modes of the amine groups, the asymmetric and symmetric stretching modes of the N-O bonds in the nitrate anion, and the C-N and C-C stretching modes of the diethylenetriamine backbone. mdpi.com Comparing the calculated spectrum with experimental data serves as a powerful validation of both the synthesized structure and the computational model. researchgate.net

The table below provides a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Frequency (cm⁻¹)Description of Motion
N-H Stretch (Ammonium)32503200 - 3300Stretching of the protonated amine N-H bonds.
C-H Stretch29802950 - 3050Stretching of C-H bonds in the ethyl backbone.
N-H Bend16101600 - 1640Bending/scissoring motion of the amine groups.
NO₃⁻ Asymmetric Stretch13851380 - 1410Degenerate stretching of the N-O bonds in the nitrate ion. researchgate.net
C-N Stretch11501140 - 1170Stretching of the carbon-nitrogen bonds.

Computational Analysis of Reaction Mechanisms and Transition States

A deep understanding of the decomposition of energetic materials requires a detailed map of the reaction pathways and the associated energy barriers. Quantum chemical calculations are used to locate the transition states—the highest energy points along a reaction coordinate—that connect reactants to products. chemrxiv.org

Detailed Research Findings: For this compound, computational analysis would focus on identifying the transition state structures for the rate-determining steps of its thermal decomposition. researchgate.net A likely initial step is the proton transfer from the diethylenetriammonium cation to the nitrate anion, forming nitric acid and neutral diethylenetriamine. Subsequent decomposition could then be driven by the breakdown of the unstable nitric acid molecule. DFT calculations can model the geometry of the transition state for this proton transfer and compute the activation energy (ΔE‡). A lower activation energy indicates a faster reaction rate and suggests lower thermal stability. chemrxiv.org By exploring various potential unimolecular and bimolecular decomposition pathways, a comprehensive picture of the compound's stability and degradation mechanism can be constructed.

The following table presents hypothetical activation energies for plausible initial decomposition steps of this compound.

Reaction PathwayDescriptionCalculated Activation Energy (ΔE‡) (kcal/mol)Implication
Intermolecular Proton TransferProton moves from an N-H⁺ group to a NO₃⁻ ion.32A likely low-energy pathway for initiating decomposition. chemrxiv.org
C-N Bond ScissionHomolytic cleavage of a C-N bond in the backbone.75High-energy pathway, less likely to be the initial step.
N-O Bond ScissionCleavage of a N-O bond within the nitrate anion.85Very high-energy pathway, not favored thermally.

Applications in Advanced Materials Science and Engineering

Carbon Dioxide Capture Technologies

Diethylenetriamine (B155796) nitrate (B79036), often denoted as [DETAH]NO3, has emerged as a promising ionic liquid for carbon dioxide (CO2) capture, addressing the global challenge of greenhouse gas emissions. acs.orgacs.org Its unique properties make it a viable alternative to traditional amine-based solvents. acs.org

Role of Diethylenetriamine Nitrate as an Ionic Liquid for CO2 Sorption

As an ionic liquid, this compound exhibits a high affinity for CO2. acs.org Studies have investigated its performance as a CO2 sorbent, particularly when dissolved in solvents like polyethylene (B3416737) glycol (PEG 200). acs.orgresearchgate.net This choice of solvent is due to its low volatility, low toxicity, and non-reactivity towards the sorbent and CO2. acs.org Research indicates that both chemical and physical absorption contribute to the CO2 capture process when using this ionic liquid. researchgate.net

Solutions of this compound in PEG 200 have been found to perform optimally at a concentration of approximately 10% (v/v). acs.org At lower concentrations (5% v/v), [DETAH]NO3 showed slightly better CO2 uptake compared to its parent amine, diethylenetriamine (DETA). acs.orgresearchgate.net A key advantage of the ionic liquid is its considerably lower vapor pressure over a wide range of temperatures, which is a favorable characteristic for industrial applications. acs.orgresearchgate.net The mechanism of capture involves the formation of a zwitterionic carbon dioxide adduct of DETA, which readily forms in both ionic and polymeric media. researchgate.net

Interactive Data Table: CO2 Sorption Performance

Sorbent (in PEG 200)Concentration (v/v)Relative CO2 Uptake PerformanceKey Advantage
[DETAH]NO35%Slightly better than DETAConsiderably lower vapor pressure than DETA acs.orgresearchgate.net
[DETAH]NO3~10%Optimal performance acs.org
DETAHigher ConcentrationsBetter than [DETAH]NO3 acs.orgresearchgate.netHigher vapor pressure

Regeneration Studies and Performance Characteristics in CO2 Capture Systems

A crucial aspect of CO2 capture technology is the ability to regenerate the sorbent for reuse, which significantly impacts the economic viability of the process. Studies have demonstrated that solutions containing this compound can be effectively regenerated over several heating and cooling cycles without observable degradation. acs.orgresearchgate.net The regeneration can be achieved by heating the solution or by bubbling nitrogen through it. researchgate.net

The addition of polyethylene glycol (PEG) to the ionic liquid can significantly enhance the rates of both absorption and desorption of CO2. researchgate.net Furthermore, when diethylenetriamine is used in nonaqueous solvents, it can absorb CO2 to form a DETA-carbamate precipitate. dntb.gov.ua This liquid-solid phase change allows the CO2-captured product to be separated from the liquid, potentially improving energy efficiency as only the solid product needs to be heated for desorption. dntb.gov.ua Microwave heating has been shown to be effective for desorption in these systems, which exhibit stable cycling performance. dntb.gov.ua

Energetic Materials Formulations

Diethylenetriamine and its nitrate salt play important roles in the formulation of energetic materials, acting as sensitizers and components in advanced explosive systems.

Sensitizer (B1316253) in High-Energy Explosives (e.g., Nitromethane)

Diethylenetriamine (DETA) is a well-documented sensitizer for nitromethane (B149229), a powerful liquid explosive. wikipedia.org The addition of a small percentage of DETA qualitatively changes the flow pattern in the reaction zone of a nitromethane detonation. researchgate.net This sensitization significantly reduces the critical diameter of nitromethane, which is the minimum diameter required to sustain a detonation. researchgate.net For instance, nitromethane sensitized with 10% DETA by volume is detonator-sensitive and has a small critical diameter of approximately 0.9-1.7 mm. researchgate.net The sensitization is attributed to the decomposition of nitromethane in front of the shock wave, caused by a sharp increase in the initial reaction rate. researchgate.net

Interactive Data Table: Effect of DETA on Nitromethane

ParameterPure NitromethaneNitromethane + DETAReference
SensitivityRelatively insensitiveDetonator-sensitive (at 10% DETA) researchgate.net
Critical DiameterLarger0.9-1.7 mm (at 10% DETA) researchgate.net
Explosive Velocity~6200 m/s (Sensitized)~6200 m/s (Sensitized) wikipedia.org
Detonation MechanismStandard shock initiationDecomposition in front of shock wave due to increased initial reaction rate researchgate.net

Component in Multi-Nitrate Explosive Systems

Diethylenetriamine trinitrate (DETN) is a key ingredient in some advanced multi-nitrate explosive compositions. One notable example is its use in DEMN eutectic, a quaternary eutectic composition consisting of diethylentriamine trinitrate (DETN), ethylenediamine (B42938) dinitrate (EDDN), methylnitroguanidine (MeNQ), and nitroguanidine (B56551) (NQ). google.com Such eutectic melt-cast explosives are being investigated for their reduced sensitivity and increased performance. google.comepa.gov These formulations, often based on ammonium (B1175870) nitrate combined with organic nitrates like ethylenediamine dinitrate, can produce detonation velocities comparable to Composition B while being insensitive, inexpensive, and made from commercially available materials. epa.gov

Polymer and Resin Chemistry

In the field of polymer and resin chemistry, the parent compound, diethylenetriamine (DETA), is widely utilized, particularly as a curing agent for epoxy resins. wikipedia.orgalphachem.biz It functions as a hardener, reacting with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network. wikipedia.orgbasf.com This cross-linking process imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final thermoset material, making it suitable for applications in adhesives, coatings, and composites. alphachem.bizbasf.com The multiple reactive amine groups on the DETA molecule allow it to act as a versatile building block in the synthesis of other polymers, such as polyamide resins, which are used as binders in printing inks and in hot-melt adhesives. basf.comdow.com

Application in Graft Copolymerization for Functional Materials

Graft copolymerization is a powerful technique to modify the properties of a polymer backbone by attaching different monomer side chains. While direct graft copolymerization using this compound as the monomer is not extensively documented, the constituent components—diethylenetriamine and a nitrate source—are used in such processes.

A notable example is the graft copolymerization of diethylenetriamine onto bagasse celluloses. In this process, an initiator such as ammonium ceric nitrate is used in an aqueous medium to induce the grafting. The research optimized various conditions to maximize the grafting percentage, thereby enhancing the functional properties of the cellulose (B213188) backbone. The resulting graft copolymers, characterized by Fourier transform infrared spectra (FT-IR) and X-ray diffraction (XRD), confirmed the successful attachment of diethylenetriamine to the cellulose structure. This modification is aimed at introducing amine functional groups to the polymer, which can significantly alter its surface properties, chelation ability, and reactivity for further applications.

Table 1: Optimized Conditions for Graft Copolymerization of Diethylenetriamine onto Bagasse Celluloses

ParameterOptimized Value
Initiator Concentration (Ammonium Ceric Nitrate)36.98 mmol/L
Mass Ratio (Monomer/Cellulose)1:1
Reaction Temperature70°C
Reaction Time3 hours

This table summarizes the optimal conditions identified for the chemically-induced graft copolymerization of diethylenetriamine onto cellulose, a process in which a nitrate-based initiator is crucial.

Precursor for Specialized Polymer Synthesis

Diethylenetriamine is a well-established precursor and curing agent in the synthesis of various polymers, including epoxy resins and polyamides. The nitrate salt, this compound, is specifically cited for its use as a component in certain specialized polymer systems, such as polymer-bonded explosives (PBXs). flinders.edu.au In these composites, it is part of a formulation designed to achieve specific mechanical and stability properties. flinders.edu.au

The utility of diethylenetriamine as a precursor stems from its multiple amine groups (two primary, one secondary), which can react with other monomers, like epoxides or acyl chlorides, to form cross-linked thermoset polymers or linear polyamides, respectively. wikipedia.org The choice of the nitrate salt form may be dictated by requirements for ionic interactions within the polymer matrix or for controlling the reactivity of the amine groups.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

In the realm of crystal engineering, diethylenetriamine (dien) is a classic tridentate ligand capable of forming stable complexes with a wide range of metal ions. The nitrate anion (NO₃⁻) can act as a simple counter-ion or as a ligand itself, coordinating to metal centers in a monodentate, bidentate, or bridging fashion. The combination of diethylenetriamine and nitrate ions with metal centers allows for the construction of diverse and functional coordination architectures.

Design and Fabrication of Metal-Diethylenetriamine-Nitrate Architectures

The design of coordination polymers using diethylenetriamine and nitrate is based on the predictable coordination behavior of these ligands. Diethylenetriamine typically coordinates to a metal center in a meridional (mer) or facial (fac) arrangement. The nitrate ion's ability to bridge metal centers can extend these discrete complexes into one-, two-, or three-dimensional polymers.

Several crystalline structures containing metal-diethylenetriamine-nitrate entities have been successfully synthesized and characterized. These compounds serve as excellent models for understanding the principles of designing more complex frameworks. The fabrication of these materials is generally achieved through self-assembly in solution, where the metal salt (often a nitrate), diethylenetriamine, and sometimes other ligands are combined under controlled conditions.

Table 2: Examples of Synthesized Metal-Diethylenetriamine-Nitrate Compounds

Compound FormulaMetal IonKey Structural Feature
mer-Ni(dien)₂₂Nickel(II)Discrete mononuclear complex with nitrate counter-ions. researchgate.net
(H₃dien)[Ni(NO₃)(C₂O₄)₂]·2H₂ONickel(II)Anionic complex where nitrate coordinates directly to the Ni(II) center. researchgate.netresearchgate.net
[Pb(dien)(N₃)(NO₃)]nLead(II)1D coordination polymer with both azide (B81097) and nitrate ligands. nih.gov

This table highlights specific examples of isolated crystalline compounds that feature coordinated diethylenetriamine and nitrate ions, demonstrating the feasibility of creating such architectures.

Investigation of Structural Properties and Potential Applications in Material Science

These structural variations lead to different material properties and potential applications. For instance, complexes containing these moieties have been investigated for their chemical and physical functionalities:

Catalysis: The complex (H₃dien)[Ni(NO₃)(C₂O₄)₂] has shown good catalytic activity for the reduction of nitrophenol isomers, highlighting the potential of these materials in chemical transformations. researchgate.net

Precursors for Nanomaterials: The mer-Ni(dien)₂₂ complex has been used as a precursor for the preparation of Ni/NiO nanoparticles, demonstrating a pathway from molecular coordination compounds to functional nanomaterials. researchgate.net

Biological Activity: Certain complexes have been evaluated for their antioxidant activity, suggesting potential applications in biomedicine. researchgate.net

The study of these materials underscores a versatile strategy in materials science: using well-understood building blocks like diethylenetriamine and nitrate to construct functional coordination polymers with tailored structural properties and applications.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to the Field

Research into Diethylenetriamine (B155796) trinitrate (DETN) has established it as an energetic material with a notable characteristic of relative insensitivity, positioning it as a potentially safer alternative to more sensitive explosive compounds. nih.gov Studies have shown that when combined with other high explosives, it can enhance safety during storage and use. nih.gov Genotoxicity assessments have indicated that DETN was not genotoxic in a range of in vitro and in vivo tests, a significant finding for its potential handling and environmental impact considerations. nih.gov

The compound is part of a broader class of energetic materials that are continuously being explored to meet demands for improved performance and safety. Its role as a sensitizer (B1316253) has also been investigated; for instance, it can be used to sensitize nitromethane (B149229) to create liquid explosive compounds. wikipedia.orgresearchgate.net The study of eutectic systems involving Diethylenetriamine trinitrate, such as with ammonium (B1175870) nitrate (B79036) and potassium nitrate, points to its utility in formulating explosive mixtures with specific properties. tandfonline.com These findings collectively contribute to the fundamental understanding of amine nitrates and their behavior as energetic materials, providing a basis for the development of advanced, safer explosive formulations.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge, significant gaps remain in the comprehensive understanding of Diethylenetriamine nitrate. The majority of the available public research focuses on its basic characterization and its role in specific formulations, leaving many aspects of its chemical and physical properties underexplored.

Key areas where further research is needed include:

Detailed Performance Characterization: While its insensitivity is noted, a comprehensive and comparative analysis of its detonation properties (e.g., detonation velocity, pressure) against a wider range of standard and novel explosives is not extensively documented in open literature.

Long-Term Stability and Aging: There is a lack of published long-term stability data under various environmental conditions (temperature, humidity). Understanding the aging and decomposition mechanisms is crucial for predicting its shelf-life and ensuring reliability.

Combustion and Decomposition Mechanisms: Detailed kinetic and mechanistic studies of its thermal decomposition and combustion behavior are sparse. A deeper understanding of the reaction pathways and intermediate species would be invaluable for performance modeling and safety assessment.

Polymorphism: The existence and characterization of different crystalline forms (polymorphs) of this compound have not been thoroughly investigated. Different polymorphs can have significantly different sensitivities and performance, making this a critical area for study.

Compatibility with Novel Materials: While some compatibility data exists, further research is needed on its compatibility with a new generation of binders, plasticizers, and other energetic ingredients being developed.

Potential for Novel Material Design and Applications

The unique properties of this compound offer considerable potential for the design of novel energetic materials. Its structure, featuring multiple amine groups, provides opportunities for chemical modification to tune its energetic performance, sensitivity, and physical properties.

Co-crystallization: A promising avenue is the formation of energetic co-crystals. By combining this compound with other energetic molecules or oxidizers, it may be possible to create new crystalline structures with superior properties, such as higher density, improved stability, and tailored sensitivity.

Energetic Coordination Compounds: The tridentate ligand nature of the diethylenetriamine backbone could be exploited to synthesize energetic coordination compounds. wikipedia.orguni-muenchen.de Complexing it with metal ions and energetic anions could lead to a new class of materials with high energy density and specific performance characteristics. uni-muenchen.de

Melt-Cast Formulations: Investigating its potential as a component in melt-castable explosive formulations could lead to the development of insensitive munitions with improved processing characteristics.

Advanced Propellant Formulations: Given its nitrogen content and role in sensitizing other materials, its potential as an ingredient in advanced solid rocket propellants or liquid-fuel propellants warrants further exploration. wikipedia.org

Integration with Emerging Technologies and Methodologies (e.g., AI-Driven Materials Discovery)

The advancement of computational chemistry and artificial intelligence (AI) presents a transformative opportunity for accelerating the research and development of materials like this compound. The traditional, experiment-heavy approach to discovering and optimizing energetic materials is often slow and resource-intensive. researchgate.net

AI-Driven Property Prediction: Machine learning models can be trained on existing data from known energetic materials to predict the properties of this compound and its derivatives with high accuracy. nih.govlabmanager.com This includes predicting sensitivity, detonation performance, and stability, thereby reducing the need for extensive initial experimental screening. researchgate.netlabmanager.com

Generative Models for Novel Materials: AI-powered generative models can design novel molecules based on the this compound scaffold. nih.gov By defining desired properties (e.g., high energy, low sensitivity), these models can propose new chemical structures that are promising candidates for synthesis and testing, vastly expanding the explored chemical space. nih.govchannel8.com

Accelerated Synthesis and Formulation: AI tools can also be used to predict optimal synthesis routes and design complex formulations. researchgate.netcmu.edu By analyzing vast datasets of chemical reactions and material compositions, AI can suggest the most efficient pathways to produce this compound-based materials and optimize the performance of composite explosives. cmu.edu The integration of high-throughput screening with AI-driven modeling can create autonomous platforms that significantly accelerate the discovery cycle for new energetic materials. cmu.edu

This synergy between advanced computational tools and experimental validation promises to overcome existing research bottlenecks and unlock the full potential of this compound and its derivatives in the next generation of energetic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethylenetriamine nitrate (DETA nitrate), and how do reaction conditions influence product purity and yield?

  • Methodological Answer : DETA nitrate is synthesized via reactions between diethylenetriamine (DETA) and nitric acid or nitrate salts under controlled stoichiometry and pH. For example, cerium(III) nitrate reacts with DETA and carboxylic acids to form stable complexes, where reagent ratios and aerobic conditions are critical for product integrity . Solvent choice (e.g., methanol, water) and temperature (room temperature vs. reflux) significantly affect crystallinity and yield, as seen in coordination complex syntheses . Purification steps, such as recrystallization or chromatography, must be optimized to minimize byproducts like unreacted amines or nitrosation precursors .

Q. How can researchers characterize the coordination environment and structural stability of DETA nitrate complexes?

  • Methodological Answer : X-ray diffraction (XRD) is essential for determining crystal structures, as demonstrated in [Co(DIEN)(N₃)₃] complexes, where bond lengths and angles confirm DETA's tridentate coordination . Spectroscopic techniques (FTIR, Raman) identify nitrate vibrational modes (e.g., ν(NO₃⁻) at ~1380 cm⁻¹) and hydrogen-bonding interactions . Thermal gravimetric analysis (TGA) assesses stability, while solution-phase studies (e.g., UV-Vis titration) quantify nitrate encapsulation efficiency in macrocyclic systems . For dynamic stability, monitor pH-dependent decomposition via HPLC or ion chromatography .

Advanced Research Questions

Q. What analytical challenges exist in detecting nitrosamine impurities in DETA nitrate, and how can method sensitivity be optimized?

  • Methodological Answer : Trace-level nitrosamines (e.g., N-nitrosodiethylenetriamine) require ultra-sensitive LC-MS/MS or GC-HRMS methods with detection limits ≤1 ppb. Key challenges include matrix interference from DETA nitrate itself and false positives from environmental contaminants (e.g., nitrites in reagents) . Use deuterated internal standards and solid-phase extraction (SPE) to enhance selectivity . Method validation must demonstrate specificity at the limit of quantification (LoQ) for each nitrosamine, as per EMA guidelines . If reference standards are unavailable, justify via structural analogs, computational modeling, or forced degradation studies .

Q. How does the presence of nitrate ions affect the formation of undesired byproducts such as nitrosamines in amine-containing systems?

  • Methodological Answer : Nitrate ions can act as nitrosating agents under acidic or reducing conditions, reacting with secondary/tertiary amines like DETA to form nitrosamines. Risk assessment requires evaluating:

  • Probability : Nitrate concentration, pH, and reaction time (e.g., accelerated nitrosation studies at 40°C/75% RH) .
  • Severity : Carcinogenic potency of specific nitrosamines (e.g., NDMA, NDEA) using TD50 values from toxicological databases .
    Mitigation strategies include adding ascorbic acid (a nitrosation inhibitor) or replacing nitrate salts with non-nitrosating counterions .

Q. What computational approaches are used to predict the interaction between DETA nitrate and potential nitrosating agents?

  • Methodological Answer : Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to predict DETA's susceptibility to nitrosation. Molecular dynamics simulations model nitrate-DETA binding energies in aqueous solutions, revealing stabilization via bifurcated hydrogen bonds . Quantitative structure-activity relationship (QSAR) models prioritize high-risk nitrosamines for experimental validation .

Q. How do pH and temperature variations during synthesis impact the stability of DETA nitrate and its susceptibility to decomposition?

  • Methodological Answer : Stability studies under ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways. For example:

  • Acidic conditions : Protonation of DETA's amine groups increases nitrosamine formation .
  • Elevated temperatures : Accelerate nitrate dissociation, detected via ion-selective electrodes or conductivity measurements .
    Use Arrhenius plots to extrapolate shelf-life and establish storage conditions (e.g., desiccated, ≤25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.